![molecular formula C19H24N6O2S B6542593 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine CAS No. 1060279-84-6](/img/structure/B6542593.png)
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Chemical Reactions Analysis
The specific chemical reactions involving “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” are not detailed in the available literature .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” are not detailed in the available literature .Scientific Research Applications
Anticancer Activity
Triazole derivatives have demonstrated promising anticancer properties. Several drugs, including Itraconazole , Fluconazole , and Voriconazole , incorporate the triazole structure and are commonly used antifungals in clinical practice. The unique structure of triazoles facilitates interactions with enzymes and receptors, leading to their broad-spectrum activity against cancer cells .
Antiviral Applications
Triazoles also exhibit antiviral effects. Ribavirin , a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole moiety. The interaction of triazoles with viral enzymes contributes to their antiviral activity .
Antibacterial Properties
Certain triazole derivatives possess antibacterial effects. Compounds like Itraconazole and Fluconazole have demonstrated antibacterial activity, making them potential candidates for combating bacterial infections .
Antituberculosis Potential
Triazoles have been investigated as potential agents against tuberculosisKetoconazole and other derivatives have shown antitubercular activity, highlighting their importance in the fight against this infectious disease .
Antimicrobial Applications
Triazoles exhibit antimicrobial properties beyond antifungal and antibacterial effects. Fused 1,2,4-triazines have been explored as antimicrobial agents, contributing to the management of various infections .
Anxiolytic and Antidepressant Effects
While not as widely studied, certain triazole derivatives have shown anxiolytic and antidepressant activities. Their unique structure may modulate neurotransmitter systems, making them potential candidates for mental health treatments .
Safety and Hazards
Future Directions
The 1,2,4-triazolo[4,3-b]pyridazine class of compounds, to which “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” belongs, has been the subject of ongoing research due to their diverse pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds, as well as developing more efficient synthetic methods .
Mechanism of Action
Target of Action
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cancer, inflammation, microbial infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability.
Result of Action
Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that it has diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-ethyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-2-17-20-21-18-8-9-19(22-25(17)18)23-11-13-24(14-12-23)28(26,27)15-10-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZITHKISDLKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-(phenethylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.